3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde, followed by chlorination and introduction of the difluoromethyl group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It is used as a probe in fluorescence studies due to its photophysical properties.
Mechanism of Action
The mechanism of action of 3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Fluorinated Heterocycles: Compounds with similar fluorine-containing groups often exhibit unique electronic properties and biological activities.
Uniqueness
3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3N3/c14-9-6-19-21-11(13(15,17)18)5-10(20-12(9)21)7-1-3-8(16)4-2-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHPKOVCJYBDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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